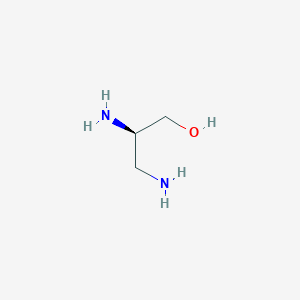

(2R)-2,3-diaminopropan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H10N2O |

|---|---|

Molecular Weight |

90.12 g/mol |

IUPAC Name |

(2R)-2,3-diaminopropan-1-ol |

InChI |

InChI=1S/C3H10N2O/c4-1-3(5)2-6/h3,6H,1-2,4-5H2/t3-/m1/s1 |

InChI Key |

QHBWSLQUJMHGDB-GSVOUGTGSA-N |

Isomeric SMILES |

C([C@H](CO)N)N |

Canonical SMILES |

C(C(CO)N)N |

Origin of Product |

United States |

Foundational & Exploratory

(2R)-2,3-diaminopropan-1-ol chemical properties and structure

An In-Depth Technical Guide to (2R)-2,3-Diaminopropan-1-ol: Chemical Properties and Structure

Introduction

This compound, a chiral amino alcohol, serves as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring two primary amine groups and a primary alcohol, allows for a variety of chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and ligands for coordination chemistry. This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound and its related isomers.

Chemical Structure and Identification

The fundamental structure of 2,3-diaminopropan-1-ol consists of a three-carbon propane backbone with amino groups at positions 2 and 3, and a hydroxyl group at position 1. The "(2R)" designation specifies the stereochemistry at the chiral center (carbon 2).

Caption: 2D structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₃H₁₀N₂O | [1][2] |

| InChI | InChI=1S/C3H10N2O/c4-1-3(5)2-6/h3,6H,1-2,4-5H2/t3-/m1/s1 | |

| InChIKey | QHBWSLQUJMHGDB-GSVOUGTGSA-N | |

| SMILES | C(--INVALID-LINK--N)N | |

| CAS Number | 2811-20-3 (racemic) | [2][3] |

| PubChem CID | 11829361 ((2S)-isomer) |[1] |

Physicochemical Properties

A summary of the key physicochemical properties of 2,3-diaminopropan-1-ol is presented below. It is important to note that some of the experimental data may refer to the racemic mixture or the (2S)-enantiomer, which will have identical physical properties to the (2R)-enantiomer, with the exception of optical activity.

Table 2: Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 90.12 g/mol | [1] |

| Exact Mass | 90.079312947 Da | [1] |

| XLogP3 | -2.3 | [1] |

| Hydrogen Bond Donor Count | 3 | [1][4] |

| Hydrogen Bond Acceptor Count | 3 | [1][4] |

| Rotatable Bond Count | 2 | [1][4] |

| Topological Polar Surface Area | 72.3 Ų | [1] |

| pKa (predicted) | 12.60 ± 0.10 | [3] |

| Solubility | Very soluble in water. |[4] |

Synthesis Protocols

The synthesis of enantiomerically pure 2,3-diaminopropan-1-ols often starts from chiral precursors. One documented approach utilizes D-serine.

Synthesis from D-Serine

A synthetic route to protected 2,3-l-diaminopropanoic acid (l-Dap) methyl esters involves the use of 2,3-diaminopropanols derived from D-serine as intermediates.[5] A general workflow for such a synthesis is outlined below.

Experimental Workflow: Synthesis from D-Serine

Caption: Synthetic pathway from D-Serine to a protected form of this compound.

Detailed Experimental Steps (Illustrative Example):

-

Weinreb-Nahm Amide Formation: The starting material, a protected D-serine, is reacted with N,O-dimethylhydroxylamine hydrochloride to form the corresponding Weinreb-Nahm amide.[5]

-

Reduction to Aldehyde: The resulting amide is then reduced, for example using lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (THF), to yield the α-amino aldehyde.[5]

-

Reductive Amination: The aldehyde undergoes reductive amination with a suitable amine or sulfonamide to introduce the second amino group, yielding the protected 2,3-diaminopropan-1-ol.[5]

Biological Activity and Applications

While this compound itself is primarily a synthetic intermediate, its derivatives and related compounds have shown biological activity. It is a precursor for synthesizing molecules that can interact with biological macromolecules like DNA.[6][7][8]

Logical Relationship: From Intermediate to Bioactive Compound

Caption: The role of this compound as a precursor to bioactive molecules.

Derivatives of the related 1,3-diamino-2-propanol have been investigated for their relaxant effects on rat tracheal rings, suggesting potential applications in developing treatments for respiratory conditions.[9] Additionally, it serves as a versatile bidentate diamine ligand in the synthesis of various organometallic compounds.[7][8]

Safety and Handling

This compound and its isomers are corrosive and can cause severe skin burns and eye damage.[10][11][12] Proper personal protective equipment, including gloves and eye/face protection, should be worn when handling this chemical.[10][11][12] It should be stored in a dry, cool, and well-ventilated place in a tightly closed container, away from heat, sparks, and open flames.[10][11] This compound is also noted to be air-sensitive.[11]

Table 3: Hazard Information

| Hazard Statement | Description | Reference |

|---|---|---|

| H314 | Causes severe skin burns and eye damage. |

| H318 | Causes serious eye damage. |[10] |

In case of contact, immediate medical attention is required. For eye contact, rinse cautiously with water for several minutes. For skin contact, wash off immediately with soap and plenty of water.[10][11]

Conclusion

This compound is a chiral molecule of significant interest in synthetic and medicinal chemistry. Its well-defined structure and multiple functional groups provide a scaffold for the development of a wide range of derivatives with potential biological activities. The synthetic routes, often starting from readily available chiral precursors like D-serine, allow for the production of enantiomerically pure forms of this compound. Due to its corrosive nature, strict adherence to safety protocols is essential during its handling and use. Further research into the applications of its derivatives may unveil novel therapeutic agents and research tools.

References

- 1. (2s)-2,3-Diaminopropan-1-ol | C3H10N2O | CID 11829361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Diaminopropan-1-ol | C3H10N2O | CID 174634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 1,3-Diamino-2-propanol|lookchem [lookchem.com]

- 5. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-Diamino-2-propanol | 616-29-5 | Benchchem [benchchem.com]

- 7. 1,3-Diamino-2-propanol 95 616-29-5 [sigmaaldrich.com]

- 8. 1,3-Diamino-2-propanol | 616-29-5 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.it [fishersci.it]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of Chiral 2,3-Diaminopropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Chiral 2,3-diaminopropan-1-ol is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a wide range of biologically active molecules. Its vicinal diamine and primary alcohol functionalities, combined with its stereochemistry, make it a versatile scaffold for the introduction of molecular diversity. This technical guide provides a comprehensive overview of the primary synthetic routes to enantiomerically pure 2,3-diaminopropan-1-ol, with a focus on detailed experimental protocols and comparative data.

Synthesis from D-Serine: A Chiral Pool Approach

A prevalent and reliable strategy for the synthesis of chiral 2,3-diaminopropan-1-ol utilizes the readily available and inexpensive chiral precursor, D-serine. This approach leverages the inherent stereochemistry of the starting material to establish the desired chirality in the final product. The general synthetic pathway involves the protection of the amino and hydroxyl groups of D-serine, followed by the conversion of the carboxylic acid to a key aldehyde intermediate, and subsequent reductive amination to introduce the second amino group.

A common implementation of this strategy begins with the protection of the α-amino group of O-tert-butyl-D-serine with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The resulting Nα-Fmoc-O-tert-butyl-D-serine is then converted to its Weinreb amide derivative. This intermediate is subsequently reduced to the corresponding aldehyde, which is then subjected to a titanium(IV) isopropoxide-assisted reductive amination with a suitable amine, such as benzylamine, to yield the protected 2,3-diaminopropan-1-ol.

Experimental Protocols:

1. Synthesis of Nα-Fmoc-O-tert-butyl-D-serine Weinreb Amide:

-

To a solution of Nα-Fmoc-O-tert-butyl-D-serine (1.0 eq) in dichloromethane (DCM), N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) are added at 0 °C.

-

The reaction mixture is stirred at room temperature overnight.

-

The resulting suspension is filtered to remove the dicyclohexylurea byproduct.

-

The filtrate is washed sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to afford the Weinreb amide.

2. Synthesis of Nα-Fmoc-O-tert-butyl-D-serinal:

-

To a solution of the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, lithium aluminum hydride (LiAlH4) (1.5 eq) is added portion-wise.

-

The reaction is stirred at 0 °C for 1-2 hours and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the sequential addition of water, 15% NaOH solution, and water.

-

The resulting solid is filtered off, and the filtrate is concentrated to yield the crude aldehyde, which is often used in the next step without further purification.

3. Synthesis of (S)-N-((R)-1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)-9H-fluorene-9-carboxamide (Protected 2,3-Diaminopropan-1-ol):

-

To a solution of the crude aldehyde in ethanol, benzylamine (1.2 eq) and titanium(IV) isopropoxide (1.5 eq) are added.

-

The mixture is stirred at room temperature for 2-4 hours to facilitate imine formation.

-

Sodium borohydride (NaBH4) (2.0 eq) is then added portion-wise, and the reaction is stirred overnight.

-

The reaction is quenched with water, and the resulting precipitate is filtered.

-

The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

-

The crude product is purified by column chromatography on silica gel to give the desired protected 2,3-diaminopropan-1-ol.

Quantitative Data for Synthesis from D-Serine:

| Step | Starting Material | Product | Reagents | Yield (%) | Reference |

| 1. Weinreb Amide Formation | Nα-Fmoc-O-tert-butyl-D-serine | Nα-Fmoc-O-tert-butyl-D-serine Weinreb Amide | N,O-dimethylhydroxylamine HCl, DCC, DCM | ~95% | |

| 2. Aldehyde Formation | Nα-Fmoc-O-tert-butyl-D-serine Weinreb Amide | Nα-Fmoc-O-tert-butyl-D-serinal | LiAlH4, THF | ~90% | |

| 3. Reductive Amination | Nα-Fmoc-O-tert-butyl-D-serinal | Protected (S)-2,3-diaminopropan-1-ol | Benzylamine, Ti(OiPr)4, NaBH4, Ethanol | 80-90% |

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Asymmetric Synthesis Strategies

While the chiral pool approach from serine is effective, asymmetric synthesis from achiral precursors offers an alternative and often more flexible route to chiral 2,3-diaminopropan-1-ol. These methods involve the use of chiral catalysts or auxiliaries to induce stereoselectivity.

Sharpless Asymmetric Aminohydroxylation

The Sharpless asymmetric aminohydroxylation (AA) is a powerful method for the syn-dihydroxylation and amination of alkenes.[1][2] This reaction can be applied to an appropriate allylic alcohol derivative to introduce the amino and hydroxyl groups in a stereocontrolled manner. For the synthesis of 2,3-diaminopropan-1-ol, a suitable starting material would be an N-protected allylamine. The choice of chiral ligand (derived from dihydroquinidine or dihydroquinine) determines the enantioselectivity of the product.

Asymmetric Hydroamination

Catalytic asymmetric hydroamination of alkenes presents another direct approach.[3] Intramolecular hydroamination of a suitably protected homoallylic amine can lead to the formation of a chiral cyclic intermediate, which can then be further elaborated to 2,3-diaminopropan-1-ol. Alternatively, intermolecular hydroamination of a protected allylic alcohol could also be envisioned.

Synthesis from Chiral Aziridines

Chiral aziridines are versatile intermediates in organic synthesis, and their ring-opening reactions provide a reliable method for the stereospecific introduction of nucleophiles. The synthesis of chiral 2,3-diaminopropan-1-ol can be achieved by the nucleophilic ring-opening of a chiral aziridine-2-methanol derivative.[4] The aziridine can be prepared from a chiral starting material, such as an amino acid, or through asymmetric aziridination of an alkene. The regioselective ring-opening at the C3 position with an amine nucleophile, followed by deprotection, affords the desired product.

Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines and amino alcohols.[5] Transaminases, for example, can be employed for the asymmetric amination of a suitable keto-alcohol precursor. The high stereoselectivity of enzymes can lead to products with excellent enantiomeric purity under mild reaction conditions.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of the synthetic strategies discussed, the following diagrams have been generated using the DOT language.

Caption: Synthetic workflow for chiral 2,3-diaminopropan-1-ol from D-serine.

Caption: Overview of asymmetric routes to chiral 2,3-diaminopropan-1-ol.

Caption: Synthetic pathway from a chiral aziridine intermediate.

Conclusion

The synthesis of chiral 2,3-diaminopropan-1-ol can be accomplished through several strategic approaches. The use of D-serine as a chiral precursor is a well-established and reliable method. For greater flexibility and access to both enantiomers, asymmetric methods such as Sharpless aminohydroxylation and catalytic hydroamination offer powerful alternatives. Furthermore, the ring-opening of chiral aziridines and enzymatic transformations provide additional synthetic routes with high stereocontrol. The choice of a particular method will depend on factors such as the availability of starting materials, desired scale of the synthesis, and the specific stereoisomer required. This guide provides the foundational knowledge and detailed protocols to aid researchers in the successful synthesis of this important chiral building block.

References

- 1. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]

- 3. Facile Synthesis of Chiral Arylamines, Alkylamines and Amides by Enantioselective NiH-Catalyzed Hydroamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (2R)-2,3-diaminopropan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of (2R)-2,3-diaminopropan-1-ol, a chiral building block of significant interest in pharmaceutical development. Due to the limited availability of published, comprehensive raw spectroscopic data for this specific enantiomer, this guide presents expected spectroscopic characteristics based on established principles and data from structurally related compounds. Detailed experimental protocols are provided to enable researchers to acquire and interpret high-quality spectroscopic data.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic techniques for this compound. These predictions are based on the analysis of its functional groups (two primary amines, one primary alcohol) and the chiral center at the C2 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Notes |

| H on C1 (CH₂OH) | 3.4 - 3.7 | Doublet of doublets (dd) | 2H | Diastereotopic protons due to adjacent chiral center. |

| H on C2 (CH(NH₂)) | 2.8 - 3.2 | Multiplet (m) | 1H | Complex splitting due to coupling with protons on C1 and C3. |

| H on C3 (CH₂NH₂) | 2.6 - 2.9 | Doublet of doublets (dd) | 2H | Diastereotopic protons due to adjacent chiral center. |

| OH | Broad singlet | 1H | Chemical shift is concentration and solvent dependent; may exchange with D₂O. | |

| NH₂ (at C2) | Broad singlet | 2H | Chemical shift is concentration and solvent dependent; may exchange with D₂O. | |

| NH₂ (at C3) | Broad singlet | 2H | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C1 (CH₂OH) | 65 - 70 | Attached to the hydroxyl group. |

| C2 (CH(NH₂)) | 50 - 55 | Chiral center, attached to an amino group. |

| C3 (CH₂NH₂) | 45 - 50 | Attached to a primary amino group. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |

| O-H Stretch | 3200 - 3600 | Strong, Broad | Hydrogen-bonded hydroxyl group.[1][2] |

| N-H Stretch | 3300 - 3500 | Medium, Doublet | Primary amine N-H stretching. |

| C-H Stretch | 2850 - 3000 | Medium | Aliphatic C-H stretching. |

| N-H Bend | 1590 - 1650 | Medium | Primary amine N-H bending (scissoring). |

| C-O Stretch | 1000 - 1260 | Strong | Primary alcohol C-O stretching.[1] |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| Analysis | Predicted m/z | Notes |

| Molecular Ion [M]⁺ | 90.0793 | For the molecular formula C₃H₁₀N₂O. |

| [M+H]⁺ | 91.0871 | Protonated molecule, commonly observed in ESI-MS. |

| Major Fragments | 73, 60, 44, 30 | Plausible fragments from loss of NH₃, CH₂OH, CH₂NH₂, and subsequent rearrangements. |

Chiroptical Spectroscopy

Table 5: Expected Chiroptical Spectroscopy Data for this compound

| Technique | Expected Observation | Notes |

| Circular Dichroism (CD) | Non-zero CD spectrum with Cotton effects. | The presence of a chiral center will lead to differential absorption of left and right circularly polarized light. The sign and magnitude of the Cotton effects are specific to the (R)-enantiomer. |

| Optical Rotatory Dispersion (ORD) | Non-zero optical rotation. | The molecule will rotate the plane of polarized light. The specific rotation is a characteristic physical constant. |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound

-

Deuterated solvent (e.g., D₂O, Methanol-d₄)

-

NMR tubes

-

NMR spectrometer (300 MHz or higher recommended)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

To confirm the identity of exchangeable protons (OH, NH₂), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these protons will diminish or disappear.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

If desired, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.[3]

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.[4]

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum of the empty ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of this compound directly onto the ATR crystal.

-

Acquire the sample spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent after analysis.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule. Due to the polar nature of the analyte, derivatization may be necessary to improve chromatographic separation and ionization efficiency.[5][6][7][8]

Materials:

-

This compound

-

LC-MS grade solvents (e.g., water, acetonitrile, methanol with formic acid or ammonium acetate)

-

Liquid chromatography-mass spectrometer (LC-MS) with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent mixture.

-

-

LC-MS Analysis:

-

Inject the sample into the LC-MS system.

-

Separate the analyte using a suitable column (e.g., HILIC or reversed-phase with an ion-pairing agent).

-

Acquire mass spectra in positive ion mode to observe the [M+H]⁺ ion.

-

Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

-

Chiroptical Spectroscopy (Circular Dichroism)

Objective: To confirm the enantiomeric purity and determine the absolute configuration (if a reference spectrum is available).

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., methanol, water)

-

CD spectrometer

-

Quartz cuvette

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound of a known concentration in the chosen solvent.

-

-

Instrument Setup:

-

Turn on the CD spectrometer and allow the lamp to warm up.

-

Purge the instrument with nitrogen gas.

-

-

Data Acquisition:

-

Record a baseline spectrum of the solvent in the cuvette.

-

Record the CD spectrum of the sample over a suitable wavelength range (typically 190-400 nm).

-

The resulting spectrum will show positive and/or negative peaks (Cotton effects) characteristic of the (R)-enantiomer.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for a comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2R)-2,3-diaminopropan-1-ol: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2,3-diaminopropan-1-ol is a chiral trifunctional amino alcohol that holds significant promise as a versatile building block in synthetic organic chemistry and drug discovery. Its vicinal diamine and primary alcohol functionalities, combined with its defined stereochemistry, make it an attractive scaffold for the synthesis of complex molecules with specific biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties, a detailed experimental protocol for its synthesis from D-serine, and a discussion of its potential applications in research and drug development, with a particular emphasis on the importance of chirality.

Physical and Chemical Properties

Precise experimental data for the physical properties of the enantiomerically pure this compound is not extensively available in public literature. However, data for its enantiomer, (2S)-2,3-diaminopropan-1-ol, and the racemic mixture, 2,3-diaminopropan-1-ol, provide valuable insights. The physical properties of the (2R) and (2S) enantiomers are expected to be identical, with the exception of the sign of their optical rotation.

Table 1: Physical and Chemical Properties of Diaminopropanols

| Property | Value | Source |

| Molecular Formula | C₃H₁₀N₂O | [1][2] |

| Molecular Weight | 90.12 g/mol | [1][2] |

| Boiling Point | 108-110 °C (at 1-2 Torr) (racemic) | [3] |

| 236.6 ± 20.0 °C (Predicted, (2S)-enantiomer) | ||

| Melting Point | Not available for (2R)-enantiomer. | |

| Density | 1.081 ± 0.06 g/cm³ (Predicted, (2S)-enantiomer) | [4] |

| pKa (Predicted) | 12.60 ± 0.10 (Predicted, (2S)-enantiomer) | [4] |

| Solubility | Very soluble in water (racemic). | |

| LogP (Predicted) | -2.3 | [1][2] |

Experimental Protocols

Synthesis of this compound from D-Serine

A common and effective method for the stereospecific synthesis of this compound is from the readily available chiral precursor, D-serine. This multi-step synthesis preserves the stereochemistry at the C2 position. The general workflow is outlined below.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound from D-serine.

Detailed Methodology:

A detailed synthetic strategy for a related L-Dap methyl ester from D-serine has been described, which involves the formation of a 2,3-diaminopropanol intermediate.[5] The following is a generalized protocol adapted for the synthesis of the free diamino alcohol.

-

N-Protection of D-Serine: D-serine is first protected at the amino group, commonly with a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, to prevent side reactions in subsequent steps.

-

Reduction of the Carboxylic Acid: The carboxylic acid moiety of the N-protected D-serine is reduced to a primary alcohol. This can be achieved using reducing agents such as sodium borohydride in the presence of a suitable activating agent for the carboxylic acid, or with stronger reducing agents like lithium aluminum hydride.

-

Activation of the Primary Hydroxyl Group: The primary hydroxyl group of the resulting N-protected serinol is selectively activated for nucleophilic substitution. This is typically done by converting it into a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base.

-

Nucleophilic Substitution with Azide: The activated hydroxyl group is then displaced by an azide ion, typically using sodium azide in a polar aprotic solvent like DMF. This reaction proceeds via an SN2 mechanism, inverting the stereocenter if the chiral center were the one being substituted; however, in this case, the substitution occurs at the adjacent carbon.

-

Reduction of the Azide and Deprotection: The azide group is reduced to a primary amine. This can be accomplished by catalytic hydrogenation (e.g., H₂ over Pd/C) or with other reducing agents like lithium aluminum hydride. The N-protecting group is then removed under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz) to yield this compound.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the three carbons of the propanol backbone, as well as exchangeable protons from the amino and hydroxyl groups. The coupling patterns will be indicative of the connectivity.

-

¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals corresponding to the three carbon atoms of the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H and N-H stretching vibrations (typically broad in the 3200-3600 cm⁻¹ region), C-H stretching vibrations (around 2850-3000 cm⁻¹), and C-N and C-O stretching vibrations in the fingerprint region.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric purity of the final product.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activities and associated signaling pathways of this compound itself. Its primary role in the literature appears to be that of a chiral building block for the synthesis of more complex molecules with therapeutic potential.

However, studies on derivatives of the related 1,3-diamino-2-propanol have shown biological activity. For instance, certain derivatives have been found to exhibit relaxant effects on rat tracheal rings, suggesting potential applications in respiratory research.[6] The chirality of molecules is of paramount importance in drug development, as different enantiomers can have vastly different pharmacological and toxicological profiles.[7][8]

Logical Relationship: Chirality and Biological Activity

Caption: The differential interaction of enantiomers with a chiral biological target.

The significance of using an enantiomerically pure compound like this compound lies in the stereospecific interactions it and its derivatives can have with biological macromolecules, which are themselves chiral. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, have a different and undesirable effect, or even be toxic. Therefore, the use of stereochemically pure starting materials is a critical aspect of modern drug design and development.[7]

Applications in Research and Drug Development

The trifunctional nature and defined stereochemistry of this compound make it a valuable starting material for the synthesis of a variety of complex molecules, including:

-

Chiral Ligands: The vicinal diamine motif is a common feature in chiral ligands used in asymmetric catalysis.

-

Pharmaceutical Intermediates: It can serve as a scaffold for the synthesis of novel drug candidates. The amino and hydroxyl groups provide multiple points for modification and the introduction of pharmacophoric features.

-

Peptidomimetics: The diaminopropanol backbone can be incorporated into peptide-like structures to create more stable and potent analogues of natural peptides.

Conclusion

This compound is a chiral building block with significant potential for the synthesis of stereochemically defined molecules of interest to the pharmaceutical and chemical industries. While detailed experimental data for the pure enantiomer are not always readily available, its synthesis from D-serine is well-established, allowing for its preparation in high enantiomeric purity. The critical role of chirality in biological systems underscores the importance of using such enantiopure starting materials in drug discovery and development to create safer and more effective therapeutic agents. Further research into the direct biological activities of this compound and its simple derivatives is warranted to fully explore its potential.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,3-Diaminopropan-1-ol | C3H10N2O | CID 174634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 1-Propanol, 2,3-diamino-, (2S)- CAS#: 87638-24-2 [m.chemicalbook.com]

- 5. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (2R)-2,3-diaminopropan-1-ol for the Research Community

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability, Synthesis, and Quality Control of a Key Chiral Building Block.

Introduction

(2R)-2,3-diaminopropan-1-ol is a chiral vicinal diamine that serves as a valuable building block in synthetic organic chemistry and drug discovery. Its stereochemically defined structure, featuring two primary amine groups and a primary alcohol, allows for the construction of complex molecular architectures with precise spatial arrangements. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and a detailed synthetic protocol for its preparation, tailored for professionals in the research and development sectors.

Commercial Availability and Sourcing

This compound is available from a number of specialized chemical suppliers. Researchers should note that this compound is often listed under its CAS Number, 87638-26-4, to distinguish it from its enantiomer and the racemic mixture. The availability can range from research quantities to bulk amounts, although larger quantities may require custom synthesis.

Table 1: Commercial Supplier Overview for this compound

| Supplier | CAS Number | Stated Purity/Grade | Available Quantities | Notes |

| Sigma-Aldrich | 87638-26-4 | Inquiry required | Inquiry required | Listed as a building block. Pricing and availability require user login. |

| BLDpharm | 87638-26-4 | Inquiry required | Inquiry required | Product information available, but stock and pricing require inquiry. |

| Biosynth | 87638-26-4 | >95% (NMR) | 250mg, 1g, 5g | Provides a typical purity and a range of research-focused quantities. |

| Toronto Research Chemicals | 87638-26-4 | Inquiry required | Inquiry required | Listed in their catalog of building blocks. |

Note: Availability and specifications are subject to change. It is recommended to contact suppliers directly for the most current information.

Physicochemical and Technical Data

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₁₀N₂O | PubChem |

| Molecular Weight | 90.12 g/mol | PubChem |

| CAS Number | 87638-26-4 | Sigma-Aldrich |

| Appearance | Inquire with supplier | N/A |

| Solubility | Inquire with supplier | N/A |

| Melting Point | Inquire with supplier | N/A |

| Boiling Point | Inquire with supplier | N/A |

| Density | Inquire with supplier | N/A |

Note: Many physical properties are not consistently reported across suppliers. Direct inquiry or in-house analysis is recommended for precise values.

Experimental Protocol: Enantioselective Synthesis

The synthesis of enantiomerically pure this compound can be achieved from the readily available chiral precursor, L-serine. The following protocol is adapted from a reported synthesis of the (S)-enantiomer from D-serine. This multi-step process involves the protection of functional groups, reduction, and subsequent deprotection to yield the target compound.

Overall Synthetic Scheme

The synthesis commences with the protection of the amino and carboxyl groups of L-serine, followed by reduction of the ester to the corresponding alcohol, conversion of the hydroxyl group to a leaving group, azide substitution, and finally, reduction of the azide and removal of protecting groups.

Step-by-Step Methodology

Step 1: Protection of L-serine

-

Suspend L-serine in a suitable solvent (e.g., methanol).

-

Add a reagent for the protection of the carboxylic acid, such as thionyl chloride, to form the methyl ester.

-

Protect the amino group using a suitable protecting group, for example, by reacting with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM).

Step 2: Reduction of the Ester

-

Dissolve the protected L-serine methyl ester in an anhydrous solvent like tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Add a reducing agent, such as lithium borohydride (LiBH₄), portion-wise.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Quench the reaction carefully with water and extract the product with an organic solvent.

Step 3: Sulfonylation of the Primary Alcohol

-

Dissolve the resulting alcohol in DCM and cool to 0°C.

-

Add a base, such as triethylamine, followed by dropwise addition of methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

Step 4: Azide Substitution

-

Dissolve the sulfonylated intermediate in a polar aprotic solvent like dimethylformamide (DMF).

-

Add sodium azide (NaN₃) and heat the mixture (e.g., to 80°C).

-

Monitor the reaction by TLC. Upon completion, cool the mixture and perform an aqueous workup to isolate the azide product.

Step 5: Reduction of the Azide and Deprotection

-

Dissolve the azide intermediate in a solvent such as methanol.

-

Perform a catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

After the reduction of the azide to the amine is complete, remove the Boc protecting group by adding a strong acid, such as hydrochloric acid (HCl) in dioxane.

-

The final product, this compound, can be isolated as its hydrochloride salt.

Mandatory Visualizations

Synthetic Pathway from L-Serine

Caption: Synthetic route to this compound.

Workflow for Procurement and Quality Control

(2R)-2,3-Diaminopropan-1-ol: A Chiral Building Block for Advanced Organic Synthesis

(2R)-2,3-diaminopropan-1-ol is a versatile, trifunctional chiral building block that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique stereochemistry and the presence of two primary amino groups and a primary hydroxyl group on a three-carbon backbone make it an invaluable starting material for the synthesis of a wide array of complex molecules, including chiral ligands, pharmacologically active compounds, and specialized polymers.

This technical guide provides an in-depth overview of the applications of this compound in organic synthesis, focusing on its use in the development of chiral catalysts and therapeutic agents. Detailed experimental protocols for key transformations, quantitative data from representative reactions, and visualizations of relevant biological pathways are presented to support researchers, scientists, and drug development professionals in leveraging the synthetic potential of this valuable chiral synthon.

Chemical Properties and Synthesis

This compound, with the chemical formula C₃H₁₀N₂O, is a chiral organic compound. The presence of two amino groups and one hydroxyl group imparts it with versatile reactivity, allowing for a range of chemical modifications.[1]

A common and efficient synthetic route to this compound and its derivatives starts from the readily available chiral precursor, D-serine. This approach ensures the retention of stereochemical integrity, which is crucial for its application in asymmetric synthesis and as a chiral building block for pharmaceuticals. The synthesis typically involves the protection of the amino and carboxyl groups of D-serine, followed by reduction and subsequent functional group manipulations to yield the desired diaminopropanol scaffold.

Applications in the Synthesis of Chiral Ligands and Asymmetric Catalysis

The vicinal diamine motif in this compound makes it an excellent precursor for the synthesis of chiral ligands for asymmetric catalysis. These ligands, often in the form of Schiff bases or other coordination compounds, can be complexed with various transition metals to create highly efficient and stereoselective catalysts.

For instance, chiral Schiff base ligands can be synthesized through the condensation of a diamine with a suitable aldehyde. These pro-chiral ligands can then form chiral complexes upon coordination with a metal center.[2] Such complexes have been successfully employed in a variety of asymmetric transformations, including the synthesis of chiral 1,2,3-triazoles, which are important structural motifs in medicinal chemistry.[2][3]

Table 1: Representative Asymmetric Reactions Using Chiral Ligands Derived from Diamino Alcohols

| Reaction Type | Catalyst/Ligand System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Asymmetric Henry Reaction | Cu(I) / Chiral Tetrahydrosalen Ligand | Benzaldehyde, Nitromethane | (S)-1-Phenyl-2-nitroethanol | High | >90 | [4] |

| Asymmetric α-addition | Cu(I) / (R,Rp)-TANIAPHOS | Ketimine, Aldimine | Chiral anti-1,2-diamine | 75 | 96 | [5][6] |

| Asymmetric Michael Addition | LiAl(BINOL)₂ | Diethyl malonate, Cyclopentenone | Chiral adduct | Good | High | [7] |

A Building Block for Bioactive Molecules and Pharmaceuticals

The chiral scaffold of this compound is a key component in the synthesis of numerous biologically active molecules, including precursors to antibiotics and potent enzyme inhibitors.[8]

Precursors to L-2,3-Diaminopropanoic Acid (L-Dap)

This compound serves as a crucial intermediate in the synthesis of orthogonally protected L-2,3-diaminopropanoic acid (L-Dap) methyl esters.[9][10][11] L-Dap is a non-proteinogenic amino acid found in various natural products with significant biological activities, including antibiotics. The synthetic strategy often involves the reductive amination of an aldehyde derived from D-serine.[9][10]

Synthesis of Peptide Nucleic Acid (PNA) Monomers

Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA with a pseudopeptide backbone, offering high binding affinity and resistance to enzymatic degradation.[4][12] Chiral PNA monomers can be synthesized from α-amino aldehydes, which can be derived from amino acids like serine, highlighting a potential application for derivatives of this compound in this field.

Development of Enzyme Inhibitors

The structural features of this compound make it an attractive scaffold for the design of enzyme inhibitors, which are central to many therapeutic strategies.

The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis, and its activity is often suppressed in cancer through interaction with its negative regulator, MDM2.[12] Small molecules that can disrupt this interaction are of significant interest as potential anticancer agents. The chiral diamine structure is a key feature in the design of potent inhibitors of the p53-MDM2 interaction, such as the Nutlin family of compounds. The synthesis of precursors for these inhibitors can utilize chiral diamines derived from amino acids.

Src is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways related to cell growth, proliferation, and survival.[1][10] Dysregulation of Src kinase activity is implicated in the development and progression of various cancers. Derivatives of 3-(N-alkyl-N-phenylamino)propan-2-ol, which can be synthesized from precursors like this compound, have been evaluated as Src kinase inhibitors. Structure-activity relationship (SAR) studies help in optimizing the inhibitory potency of these compounds.[12]

Experimental Protocols

General Procedure for the Synthesis of a Chiral Schiff Base Ligand and its Cu(II) Complex

This protocol is adapted from the synthesis of a pro-chiral Schiff base ligand and its subsequent complexation with a metal salt.[3]

1. Synthesis of the Schiff Base Ligand:

-

To a solution of this compound (1.0 mmol) in methanol (15 mL) in a 25 mL flask, add 2-pyridinecarboxaldehyde (1.0 mmol).

-

Stir the mixture at 40 °C for 4 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude Schiff base ligand, which can be used in the next step without further purification or purified by recrystallization or column chromatography if necessary.

2. Synthesis of the Cu(II) Complex:

-

Dissolve the Schiff base ligand (1.0 mmol) in methanol (15 mL).

-

To this solution, add CuCl₂·2H₂O (1.0 mmol).

-

Stir the resulting solution at room temperature for 30 minutes, and then reflux for 6 hours.

-

Cool the solution to room temperature and allow for slow evaporation of the solvent over several days.

-

The resulting crystals of the Cu(II) complex are collected by filtration and washed with cold methanol.

Table 2: Quantitative Data for the Synthesis of a Chiral Cu(II) Complex

| Step | Reactants | Product | Yield (%) | Reference |

| Ligand Synthesis | 2-amino-2-ethyl-1,3-propanediol, 2-pyridinecarbaldehyde | Pro-chiral Schiff base ligand | High | [3] |

| Complexation | Pro-chiral Schiff base ligand, CuBr₂ | [Cu(HL)Br₂] | 86 | [3] |

General Procedure for Reductive Amination in the Synthesis of L-Dap Precursors

This protocol is based on the synthesis of Fmoc-protected 2,3-diaminopropanol intermediates.[9][10]

1. Formation of the Imine:

-

Dissolve the protected D-serine aldehyde derivative (1.0 mmol) in a suitable anhydrous solvent (e.g., THF, DCM).

-

Add the primary amine or sulfonamide (1.1 mmol).

-

The reaction can be catalyzed by a Lewis acid such as Ti(OⁱPr)₄.

-

Stir the mixture at room temperature until imine formation is complete (monitored by TLC).

2. Reduction of the Imine:

-

Cool the reaction mixture in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), portion-wise.

-

Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).

3. Work-up and Purification:

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Table 3: Yields for the Reductive Amination to Form Protected 2,3-Diaminopropanols

| Aldehyde | Amine/Sulfonamide | Product | Yield (%) | Reference |

| Nα-Fmoc-O-tert-butyl-D-serinal | Benzylamine | Nα-Fmoc-Nβ-benzyl-O-tert-butyl-D-2,3-diaminopropan-1-ol | 85 | [9] |

| Nα-Fmoc-O-tert-butyl-D-serinal | p-Toluenesulfonamide | Nα-Fmoc-Nβ-tosyl-O-tert-butyl-D-2,3-diaminopropan-1-ol | 92 | [9] |

| Nα-Fmoc-O-tert-butyl-D-serinal | n-Propylamine | Nα-Fmoc-Nβ-propyl-O-tert-butyl-D-2,3-diaminopropan-1-ol | 89 | [9] |

Conclusion

This compound is a highly valuable and versatile chiral building block in modern organic synthesis. Its ready availability from D-serine, coupled with its trifunctional nature, provides a powerful platform for the construction of a diverse range of complex and stereochemically defined molecules. The applications highlighted in this guide, from the synthesis of chiral ligands for asymmetric catalysis to the development of precursors for potent enzyme inhibitors, underscore the significant potential of this compound in advancing both chemical synthesis and drug discovery. The provided experimental frameworks and quantitative data serve as a practical resource for researchers seeking to incorporate this important chiral synthon into their synthetic strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess [organic-chemistry.org]

- 3. Synthesis of chiral anti-1,2-diamine derivatives through copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis, biological evaluation and docking studies of new pyrrolo[2,3-d] pyrimidine derivatives as Src family-selective tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. 3D-QSAR studies on c-Src kinase inhibitors and docking analyses of a potent dual kinase inhibitor of c-Src and c-Abl kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Selective and potent morpholinone inhibitors of the MDM2-p53 protein-protein interaction. | BioGRID [thebiogrid.org]

- 10. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of chiral Cu(II) complexes from pro-chiral Schiff base ligand and investigation of their catalytic activity in the asymmetric synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,3-Diaminopropan-1-ol: From Discovery to Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Diaminopropan-1-ol is a chiral trifunctional organic compound featuring two amine groups and a primary alcohol. Its versatile structure makes it a valuable building block in organic synthesis, particularly as a scaffold for creating diverse molecular architectures with significant biological activities. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of 2,3-diaminopropan-1-ol, with a focus on its emerging role in drug development.

Discovery and History

The history of 2,3-diaminopropan-1-ol is intertwined with the broader exploration of amino alcohols and their derivatives. While early reports allude to the formation of diaminopropanol isomers from reactions of dichloropropanol with ammonia as far back as the late 19th century, the targeted synthesis and characterization of the 2,3-isomer gained prominence with the advancement of synthetic methodologies in the 20th century.

A significant milestone in the synthesis of chiral 2,3-diaminopropan-1-ol was the utilization of natural amino acids as starting materials. The development of methods starting from serine, a readily available and enantiomerically pure precursor, has been particularly influential in providing access to specific stereoisomers of 2,3-diaminopropan-1-ol, which is crucial for the development of stereospecific pharmaceuticals.[1] Over the years, various synthetic strategies have been developed to improve yield, enantioselectivity, and process safety, reflecting the growing interest in this molecule as a versatile synthetic intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of 2,3-diaminopropan-1-ol is essential for its application in synthesis and drug design. The following table summarizes key quantitative data for the compound.

| Property | Value | Reference |

| Molecular Formula | C₃H₁₀N₂O | [2] |

| Molecular Weight | 90.12 g/mol | [2] |

| CAS Number | 2811-20-3 (racemic) | [2] |

| IUPAC Name | 2,3-diaminopropan-1-ol | [2] |

| Melting Point | 40-44 °C | Sigma-Aldrich |

| Boiling Point | 235 °C | LookChem |

| pKa₁ | 7.93 (at 20 °C) | LookChem |

| pKa₂ | 9.69 (at 20 °C) | LookChem |

| Solubility | Very soluble in water; soluble in methanol, ethanol | LookChem, Wikipedia |

| ¹H NMR (CDCl₃, approx. shifts) | ~2.6-2.9 ppm (m, 2H, -CH₂NH₂), ~3.0-3.3 ppm (m, 1H, -CH(NH₂)-), ~3.5-3.8 ppm (m, 2H, -CH₂OH) | [3] |

| ¹³C NMR (CDCl₃, approx. shifts) | ~45-50 ppm (-CH₂NH₂), ~55-60 ppm (-CH(NH₂)-), ~65-70 ppm (-CH₂OH) | General NMR Tables |

| IR (neat, cm⁻¹) | ~3300-3400 (N-H and O-H stretch), ~2850-2950 (C-H stretch), ~1590 (N-H bend), ~1050 (C-O stretch) | [3][4] |

Key Synthetic Methodologies

Several synthetic routes to 2,3-diaminopropan-1-ol have been established, each with its own advantages and limitations. The choice of method often depends on the desired stereochemistry, scale of the reaction, and the availability of starting materials.

Synthesis from D-Serine via Reductive Amination

This is a widely used method for the preparation of enantiomerically pure (S)-2,3-diaminopropan-1-ol. The synthesis starts from readily available D-serine and proceeds through the formation of a protected aldehyde, which then undergoes reductive amination.

Experimental Protocol:

-

Step 1: Protection of D-Serine: The amino and carboxyl groups of D-serine are typically protected to prevent side reactions in subsequent steps. For example, the amino group can be protected with a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxylic acid can be converted to a Weinreb amide.

-

Step 2: Reduction to the Aldehyde: The protected serine derivative is then reduced to the corresponding aldehyde using a mild reducing agent such as diisobutylaluminium hydride (DIBAL-H).

-

Step 3: Reductive Amination: The aldehyde is reacted with an amine in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to form the diamine. The choice of amine in this step allows for the introduction of various substituents at the 3-amino position.

-

Step 4: Deprotection: The protecting groups are removed under appropriate conditions to yield the final 2,3-diaminopropan-1-ol.

Caption: Synthetic workflow for 2,3-diaminopropan-1-ol from D-serine.

Synthesis from Epichlorohydrin and Ammonia

This method provides a more direct route to racemic 2,3-diaminopropan-1-ol and is suitable for large-scale production. The reaction involves the nucleophilic ring-opening of epichlorohydrin with ammonia.

Experimental Protocol:

-

Step 1: Reaction of Epichlorohydrin with Excess Ammonia: Epichlorohydrin is added slowly to a cooled, concentrated aqueous solution of ammonia. A large excess of ammonia is used to minimize the formation of secondary and tertiary amine byproducts. The reaction temperature is typically kept low (e.g., 5-10 °C) during the addition to control the exothermicity of the reaction.

-

Step 2: In-situ Ring Closure and Second Amination: The initial ring-opening is followed by an in-situ cyclization to an amino-epoxide intermediate, which then undergoes a second nucleophilic attack by ammonia to form the diaminopropanol.

-

Step 3: Work-up and Purification: The excess ammonia and water are removed under reduced pressure. The crude product can then be purified by distillation.

Caption: Synthetic workflow for 2,3-diaminopropan-1-ol from epichlorohydrin.

Applications in Drug Development

The unique structural features of 2,3-diaminopropan-1-ol make it an attractive scaffold for the development of novel therapeutic agents. Its derivatives have shown a range of biological activities, including smooth muscle relaxation and antimicrobial effects.

Smooth Muscle Relaxants

Derivatives of 1,3-diaminopropan-2-ol, an isomer of the title compound, have been investigated for their smooth muscle relaxant properties.[5] These studies provide a strong rationale for exploring the therapeutic potential of 2,3-diaminopropan-1-ol derivatives in conditions such as asthma and hypertension. The mechanism of action for these relaxant effects is an active area of research, with potential targets including ion channels and signaling pathways that regulate smooth muscle contraction. While a specific signaling pathway for 2,3-diaminopropan-1-ol derivatives has not been fully elucidated, the general mechanism of smooth muscle relaxation often involves modulation of intracellular calcium levels or the sensitivity of the contractile apparatus to calcium.

Caption: Putative mechanism of smooth muscle relaxation by 2,3-diaminopropan-1-ol derivatives.

Antimicrobial Agents

The ability of 2,3-diaminopropan-1-ol to act as a bidentate ligand allows for the formation of coordination complexes with various metal ions. These metal complexes have shown promising antimicrobial activity. The chelation of the metal ion by the diaminopropanol ligand can enhance the antimicrobial properties of the metal itself, potentially through mechanisms such as increased cell permeability or inhibition of essential enzymes in the pathogen. Further research in this area could lead to the development of novel antimicrobial drugs to combat antibiotic resistance.

Conclusion

2,3-Diaminopropan-1-ol is a versatile and valuable chiral building block with significant potential in organic synthesis and drug discovery. The development of efficient and stereoselective synthetic methods has made this compound more accessible for research and development. Its application as a scaffold for the synthesis of biologically active molecules, including smooth muscle relaxants and antimicrobial agents, highlights its importance for the future of medicinal chemistry. Further exploration of the biological targets and mechanisms of action of its derivatives is warranted to fully realize its therapeutic potential.

References

A Technical Guide to the Theoretical Conformational Analysis of (2R)-2,3-diaminopropan-1-ol

Abstract

(2R)-2,3-diaminopropan-1-ol is a chiral amino alcohol of significant interest due to its structural motifs, which are common in pharmacologically active molecules and chiral ligands. Understanding its three-dimensional conformation is critical for predicting its biological activity, designing derivatives, and explaining its spectroscopic properties. This technical guide outlines the theoretical and computational protocols for conducting a thorough conformational analysis of this compound. While specific experimental data for this exact molecule is sparse in the reviewed literature, this document leverages established methodologies from closely related amino alcohols and diamines to provide a robust framework for its study. The core of this analysis relies on quantum chemical calculations, particularly Density Functional Theory (DFT), to explore the potential energy surface and identify stable conformers. The dominant stabilizing force in such molecules is the formation of intramolecular hydrogen bonds, primarily between the hydroxyl group and the amino groups.

Introduction: The Importance of Conformation

The biological function and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. For a flexible molecule like this compound, which possesses multiple rotatable single bonds, numerous conformations are possible. These conformers often exist in a dynamic equilibrium, and their relative populations are determined by their free energies.

The conformational landscape of amino alcohols is dictated by a delicate balance of several factors:

-

Steric Hindrance: Repulsive interactions between bulky groups.

-

Torsional Strain: Energy cost associated with eclipsing bonds.

-

Intramolecular Hydrogen Bonding: A key stabilizing interaction in amino alcohols, typically occurring between the hydroxyl (donor) and amino (acceptor) groups (OH···N).[1]

Theoretical calculations provide a powerful tool to investigate this landscape in detail, offering insights that can be difficult to obtain experimentally. This guide details the workflow and methodologies for such a computational study.

Theoretical Methodology and Protocols

The standard approach for the conformational analysis of small organic molecules involves quantum mechanical calculations. Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for these systems.[2][3]

Computational Workflow

A typical computational workflow for the conformational analysis of this compound is a multi-step process designed to systematically identify and characterize all low-energy conformers.

Caption: A generalized workflow for theoretical conformational analysis.

Detailed Protocol

-

Initial Structure Generation: The starting point is a 3D structure of this compound. This can be generated from its SMILES string C(--INVALID-LINK--N)N[4] using software like Avogadro or GaussView.

-

Conformational Search: A systematic search is performed by rotating around the key dihedral angles (C1-C2, C2-C3, C2-N, C3-N). A common approach is to perform relaxed scans at a lower level of theory (e.g., PM7 or a small basis set DFT) to identify potential energy minima.

-

Geometry Optimization: Each unique conformer identified in the search is then subjected to full geometry optimization without constraints. A widely used and reliable functional for such systems is B3LYP or mPW1PW with a Pople-style basis set like 6-31G(d) or 6-31G*.[2][5]

-

Frequency Calculations: To verify that the optimized structures are true energy minima on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. A true minimum will have zero imaginary frequencies.[5] These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energy.

-

Energy Refinement (Optional but Recommended): For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more robust functional (e.g., M06-2X, which is good for non-covalent interactions) and a larger basis set (e.g., 6-311+G(d,p)).[6]

-

Solvent Effects: To model the behavior in solution, calculations can be repeated using a continuum solvation model like the Polarizable Continuum Model (PCM). This is crucial as the solvent can influence conformational preferences.[7]

Key Structural Features and Expected Conformers

The conformational space of this compound is primarily defined by the rotation about the C2-C3 bond and the orientation of the amino and hydroxyl groups. The key intramolecular interactions that stabilize its conformers involve hydrogen bonds.

Caption: Potential intramolecular hydrogen bonds in the molecule.

Based on studies of similar molecules like 1,2-diaminoethane and 1,3-diaminopropane, conformers are often described by the dihedral angles along the carbon backbone.[2][7] For this compound, the N-C-C-N and O-C-C-N dihedrals are critical. We can anticipate that the most stable conformers will be those that maximize intramolecular hydrogen bonding, particularly the five-membered ring formed by an OH···N(C2) interaction or a six-membered ring from an OH···N(C3) interaction.[1]

Quantitative Data (Illustrative)

While specific calculated data for this compound is not available in the searched literature, the following tables illustrate how the results of a DFT analysis would be presented. The data is modeled on findings for similar diamines and amino alcohols.[2][5]

Table 1: Calculated Relative Energies and Populations of Conformers in Gas Phase (Illustrative data based on DFT calculations of analogous systems)

| Conformer ID | Key Dihedral Angles (N-C-C-N, O-C-C-N) | Stabilizing Interaction | ΔE (kJ/mol) | ΔG (kJ/mol) | Population (%) at 298.15 K |

| Conf-1 | ~60° (gauche), ~65° | OH···N(C2) | 0.00 | 0.00 | 45.5 |

| Conf-2 | ~70° (gauche), ~175° (trans) | OH···N(C3) | 1.50 | 1.85 | 25.1 |

| Conf-3 | ~180° (trans), ~60° (gauche) | Weak | 5.20 | 4.90 | 8.7 |

| Conf-4 | ~65° (gauche), -60° (gauche) | Weak | 6.10 | 5.95 | 5.9 |

| ... | ... | ... | ... | ... | ... |

ΔE: Relative electronic energy (including ZPVE). ΔG: Relative Gibbs free energy.

Table 2: Key Structural Parameters for the Most Stable Conformer (Conf-1) (Illustrative data)

| Parameter | Value | Description |

| H-Bond Length (O-H···N) | 2.05 Å | Distance between the hydroxyl H and the amino N. |

| H-Bond Angle (O-H···N) | 165.2° | Angle defining the linearity of the hydrogen bond. |

| Dihedral N-C2-C3-N | 61.3° | Defines the gauche conformation of the backbone. |

| Dipole Moment | 2.85 Debye | Indicates the overall polarity of the conformer. |

Conclusion for Drug Development Professionals

A detailed understanding of the conformational preferences of this compound is paramount for rational drug design. The lowest energy conformers represent the most probable shapes the molecule will adopt when approaching a biological target.

-

Pharmacophore Modeling: The spatial arrangement of the hydroxyl and two amino groups in the stable conformers defines the pharmacophore. Knowing the precise distances and angles between these key functional groups is essential for designing molecules that fit into a specific receptor binding pocket.

-

Structure-Activity Relationships (SAR): Theoretical calculations can explain why certain derivatives of a molecule are more active than others. By analyzing how substituents affect the conformational equilibrium, researchers can correlate specific shapes with biological outcomes.

-

Improving Physicochemical Properties: Conformational analysis can aid in predicting properties like solubility and membrane permeability, which are influenced by the molecule's overall shape and polarity (dipole moment).

By employing the theoretical protocols outlined in this guide, researchers can generate a detailed, three-dimensional understanding of this compound, providing a solid foundation for its application in medicinal chemistry and materials science.

References

- 1. frontiersin.org [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains [mdpi.com]

- 4. (2s)-2,3-Diaminopropan-1-ol | C3H10N2O | CID 11829361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. epubs.stfc.ac.uk [epubs.stfc.ac.uk]

- 6. An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. estudogeral.uc.pt [estudogeral.uc.pt]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (2R)-2,3-diaminopropan-1-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2R)-2,3-diaminopropan-1-ol is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceuticals. Its vicinal diamine and primary alcohol functionalities make it a versatile synthon for the introduction of chirality and for further chemical modifications. This document provides detailed application notes and a comprehensive experimental protocol for the enantioselective synthesis of this compound, primarily focusing on a robust and well-documented route starting from the chiral pool amino acid, D-serine.

The presented methodology relies on an orthogonal protection strategy, allowing for the selective manipulation of the two amino groups and the hydroxyl group. This approach offers high stereochemical control, preserving the chirality of the starting material throughout the synthetic sequence.[1][2]

Synthetic Strategy Overview

The principal synthetic route described herein commences with commercially available Nα-Fmoc-O-tert-butyl-D-serine. The strategy involves three key transformations:

-

Weinreb Amide Formation: The carboxylic acid of the protected D-serine is converted to a Weinreb amide (N-methoxy-N-methylamide). This functional group is an excellent precursor for the subsequent reduction to an aldehyde, as the intermediate is stabilized against over-reduction.

-

Reduction to Aldehyde: The Weinreb amide is selectively reduced to the corresponding aldehyde, Nα-Fmoc-O-tert-butyl-D-serinal, using a mild reducing agent such as lithium aluminum hydride (LiAlH₄).

-

Diastereoselective Reductive Amination: The aldehyde undergoes reductive amination with a suitable amine, such as benzylamine, in the presence of a Lewis acid catalyst, typically titanium(IV) isopropoxide, followed by reduction of the in situ formed imine. This step introduces the second amino group with high diastereoselectivity.

-

Deprotection: The final step involves the removal of the protecting groups to yield the target this compound.

This synthetic pathway is advantageous due to the ready availability of the starting material in high enantiomeric purity and the high yields and stereoselectivity of the individual steps.

Alternative Synthetic Approaches

While the D-serine-based route is highlighted, other enantioselective methods for the synthesis of 1,2-diamino alcohols exist:

-

Sharpless Asymmetric Aminohydroxylation: This method allows for the direct conversion of alkenes into chiral 1,2-amino alcohols with high enantioselectivity using an osmium catalyst and a chiral ligand.[3][4][5]

-

Enantioselective Ring-Opening of Aziridines: Chiral aziridines can be opened with various nucleophiles to afford enantiomerically enriched 1,2-diamines and their derivatives.[6][7][8]

-

Asymmetric Aziridination: Alkenes can be converted to chiral aziridines, which can then be ring-opened to provide access to chiral 1,2-diamino alcohols.

These alternative routes offer different substrate scopes and may be advantageous for specific applications.

Data Presentation

The following table summarizes the yields of the reductive amination step for the synthesis of various orthogonally protected 2,3-diaminopropan-1-ol derivatives starting from Nα-Fmoc-O-tert-butyl-D-serinal.

| Entry | Amine/Sulfonamide | Protecting Group on N-3 | Product | Yield (%) |

| 1 | Benzylamine | Benzyl (Bn) | 4 | 92 |

| 2 | p-Methoxybenzylamine | p-Methoxybenzyl (PMB) | 5 | 90 |

| 3 | Allylamine | Allyl | 6 | 88 |

| 4 | tert-Butyl carbamate | tert-Butoxycarbonyl (Boc) | 7 | 85 |

| 5 | 9-Fluorenylmethyl carbamate | 9-Fluorenylmethoxycarbonyl (Fmoc) | 8 | 87 |

| 6 | p-Toluenesulfonamide | p-Toluenesulfonyl (Ts) | 9 | 82 |

| 7 | p-Nitrobenzenesulfonamide | p-Nitrobenzenesulfonyl (Nosyl) | 10 | 85 |

Data sourced from Temperini, A., et al. (2020). Molecules, 25(6), 1313.[1][2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the enantioselective synthesis of (2R)-N³-benzyl-N²-(9-fluorenylmethoxycarbonyl)-2,3-diaminopropan-1-ol, a protected precursor to the target molecule.

Part 1: Synthesis of N-Methoxy-N-methyl-(Nα-Fmoc-O-tert-butyl-D-serine)amide (Weinreb Amide)

Materials:

-

Nα-Fmoc-O-tert-butyl-D-serine

-

N,O-Dimethylhydroxylamine hydrochloride

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) monohydrate

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of Nα-Fmoc-O-tert-butyl-D-serine (1.0 eq) in anhydrous DCM, add HOBt monohydrate (1.2 eq) and DIC (1.2 eq).

-

Stir the mixture at room temperature for 2 hours.

-

In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in anhydrous DCM and add DIEA (1.2 eq).

-

Add the solution from step 3 to the reaction mixture from step 2.

-

Stir the resulting mixture overnight at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the Weinreb amide.

Part 2: Synthesis of (R)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-oxopropyl ether (Aldehyde)

Materials:

-

N-Methoxy-N-methyl-(Nα-Fmoc-O-tert-butyl-D-serine)amide

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

5% aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add LiAlH₄ (2.0 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C and monitor the progress by TLC. The reaction is typically complete within 15-30 minutes.

-

Quench the reaction by the slow, dropwise addition of 5% aqueous sodium bicarbonate solution at 0 °C (CAUTION: exothermic reaction and hydrogen gas evolution).

-

Stir the resulting mixture vigorously for 10-15 minutes.

-

Extract the product with diethyl ether.

-

Separate the organic layer and wash the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde, which is typically used in the next step without further purification.

Part 3: Synthesis of (2R)-N³-benzyl-N²-(9-fluorenylmethoxycarbonyl)-2,3-diaminopropan-1-ol

Materials:

-

(R)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-oxopropyl ether (crude aldehyde from Part 2)

-

Benzylamine

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)

-

Ethanol (EtOH), absolute

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the crude aldehyde (1.0 eq) in absolute ethanol under an inert atmosphere.

-

Add benzylamine (1.1 eq) to the solution.

-

Add titanium(IV) isopropoxide (2.0 eq) dropwise to the stirred mixture.

-

Stir the reaction mixture at room temperature for 10-15 minutes to allow for imine formation.

-

Add sodium cyanoborohydride (1.5 eq) or sodium borohydride (1.5 eq) portion-wise.

-

Stir the reaction overnight at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous ammonium chloride solution.

-

Filter the resulting precipitate through a pad of Celite®, washing with ethyl acetate.

-

Separate the organic layer of the filtrate and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired protected diaminopropanol.

Part 4: Deprotection to this compound

Deprotection of the Fmoc Group:

-

Dissolve the Fmoc-protected compound in a solution of 20% piperidine in N,N-dimethylformamide (DMF).

-

Stir the mixture at room temperature for 1-2 hours.

-